molecular formula C7H12ClNO2 B7882085 (1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 1212453-90-1

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B7882085
CAS No.: 1212453-90-1
M. Wt: 177.63 g/mol
InChI Key: XWVAMMMWNZVEAH-SXWDIKBWSA-N
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Description

(1S)-2-azabicyclo[221]heptane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions are operationally simple and involve the use of a chiral tertiary amine as the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a probe in studying biological processes and interactions due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group at the 4-position. This configuration imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVAMMMWNZVEAH-SXWDIKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@H]1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212453-90-1
Record name (1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
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